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Introduction
Selenium Binding Protein 1 (SBP1) is a highly conserved 56 kDa protein that plays a crucial

role in various cellular processes, including redox modulation, protein degradation, and intra-

Golgi transport.[1] Emerging evidence strongly suggests that SBP1 functions as a tumor

suppressor.[2] Its expression is frequently downregulated in a variety of cancers, including

prostate, colon, lung, and ovarian cancers, and this reduced expression often correlates with

poor clinical outcomes.[1][3][4] SBP1 has been implicated in several cancer-related signaling

pathways, including those involving p53, MAPK, and Wnt.[3][5] This makes the quantification of

SBP1 a valuable tool for cancer research and a potential biomarker for disease progression

and therapeutic response.

This application note provides a detailed protocol for the quantification of human SBP1 in cell

culture lysates and serum samples using a sandwich Enzyme-Linked Immunosorbent Assay

(ELISA). The sandwich ELISA format offers high specificity and sensitivity by utilizing two

antibodies that recognize different epitopes on the SBP1 protein.[6][7][8][9]
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The SBP1 sandwich ELISA is a quantitative immunoassay. A capture antibody specific for

SBP1 is pre-coated onto the wells of a microplate. When the sample or standard is added,

SBP1 present in the solution binds to the immobilized antibody. After washing away unbound

substances, a biotinylated detection antibody that recognizes a different epitope on SBP1 is

added, forming a "sandwich" complex. Subsequently, a streptavidin-horseradish peroxidase

(HRP) conjugate is added, which binds to the biotinylated detection antibody. A chromogenic

substrate (TMB) is then introduced, and the HRP enzyme catalyzes a color change. The

intensity of the color is directly proportional to the amount of SBP1 captured in the well. The

reaction is stopped, and the absorbance is measured at 450 nm. A standard curve is generated

using a recombinant SBP1 protein of known concentration, which allows for the determination

of SBP1 concentration in unknown samples.
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Reagent/Material Recommended Supplier Catalog Number

SBP1 Matched Antibody Pair

(Capture & Detection)
Multiple vendors available User-defined

Recombinant Human SBP1

Protein Standard
Multiple vendors available User-defined

96-well high-binding ELISA

microplate
Multiple vendors available User-defined

Coating Buffer (0.1 M

Carbonate-Bicarbonate, pH

9.6)

Prepare in-house N/A

Wash Buffer (PBS with 0.05%

Tween-20)
Prepare in-house N/A

Blocking Buffer (PBS with 1%

BSA)
Prepare in-house N/A

Assay Diluent (PBS with 0.1%

BSA, 0.05% Tween-20)
Prepare in-house N/A

Streptavidin-HRP Conjugate Multiple vendors available User-defined

TMB Substrate Solution Multiple vendors available User-defined

Stop Solution (2 M H₂SO₄) Multiple vendors available User-defined

Cell Lysis Buffer (e.g., RIPA

buffer) with Protease Inhibitors
Multiple vendors available User-defined

Microplate reader with 450 nm

filter
N/A N/A

Pipettes and tips N/A N/A

Squirt bottle, manifold

dispenser, or automated plate

washer

N/A N/A
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Protocol 1: Preparation of Reagents
Coating Buffer (0.1 M Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93

g of NaHCO₃ in deionized water to a final volume of 1 L. Adjust pH to 9.6.

Wash Buffer (1X PBS with 0.05% Tween-20): Prepare 1X PBS from a 10X stock. Add 0.5 mL

of Tween-20 per liter of 1X PBS and mix well.

Blocking Buffer (1% BSA in 1X PBS): Dissolve 1 g of Bovine Serum Albumin (BSA) in 100

mL of 1X PBS.

Assay Diluent (0.1% BSA, 0.05% Tween-20 in 1X PBS): Dissolve 0.1 g of BSA in 100 mL of

Wash Buffer.

SBP1 Standard Preparation: Reconstitute the lyophilized recombinant human SBP1 protein

standard according to the manufacturer's instructions to obtain a stock solution (e.g., 100

ng/mL). Prepare serial dilutions in Assay Diluent to generate standards ranging from (for

example) 10 ng/mL to 0.156 ng/mL. Also, prepare a blank (0 ng/mL) using only Assay

Diluent.

Capture and Detection Antibody Preparation: Dilute the capture and biotinylated detection

antibodies to their optimal working concentrations in the appropriate buffers (Coating Buffer

for capture antibody, Assay Diluent for detection antibody) as determined by titration

experiments.

Protocol 2: Sample Preparation
A. Cell Culture Lysates

Culture cells to 70-80% confluency.

Aspirate the culture medium and wash the cells twice with ice-cold 1X PBS.

Add an appropriate volume of ice-cold cell lysis buffer (e.g., RIPA buffer) containing a

protease inhibitor cocktail to the cells.[10][11]

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
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Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[12]

Transfer the supernatant (cell lysate) to a new tube.

Determine the total protein concentration of the lysate using a BCA protein assay.

Dilute the lysates in Assay Diluent to a concentration within the range of the standard curve.

A starting dilution of 1:10 is recommended, but this may need to be optimized.

Store aliquots at -80°C to avoid repeated freeze-thaw cycles.

B. Serum and Plasma

Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 30-60

minutes at room temperature. Centrifuge at 1000 x g for 15 minutes at 4°C.[12][13] Carefully

collect the serum (supernatant).

Plasma: Collect whole blood into a tube containing an anticoagulant (e.g., EDTA or heparin).

Centrifuge at 1000 x g for 15 minutes at 4°C within 30 minutes of collection.[13][14] Collect

the plasma (supernatant).

Dilute serum or plasma samples in Assay Diluent. A starting dilution of 1:2 is recommended,

but this should be optimized for your specific samples.

Store aliquots at -80°C.

Protocol 3: SBP1 ELISA Procedure
Coating: Add 100 µL of the diluted capture antibody to each well of the 96-well microplate.

Incubate overnight at 4°C.

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash

Buffer per well.

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room

temperature.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.rndsystems.com/resources/protocols/elisa-sample-preparation-collection-guide
https://www.rndsystems.com/resources/protocols/elisa-sample-preparation-collection-guide
https://www.fn-test.com/knowledge-share/preparation-of-serum-and-plasma-from-blood/
https://www.fn-test.com/knowledge-share/preparation-of-serum-and-plasma-from-blood/
https://www.raybiotech.com/elisa-kits-preparing-plasma-and-serum-samples
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Washing: Repeat the wash step as in step 2.

Sample and Standard Incubation: Add 100 µL of the prepared SBP1 standards and diluted

samples to the appropriate wells. Incubate for 2 hours at room temperature.

Washing: Repeat the wash step as in step 2.

Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to

each well. Incubate for 1 hour at room temperature.

Washing: Repeat the wash step as in step 2.

Streptavidin-HRP Incubation: Add 100 µL of Streptavidin-HRP conjugate to each well.

Incubate for 30 minutes at room temperature in the dark.

Washing: Repeat the wash step, but increase to five washes.

Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-

30 minutes at room temperature in the dark, monitoring for color development.

Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to

yellow.

Absorbance Reading: Read the absorbance of each well at 450 nm using a microplate

reader within 30 minutes of adding the Stop Solution.

Data Presentation and Analysis
Data Collection: Record the absorbance values at 450 nm for all standards and samples.

Standard Curve Generation: Subtract the mean absorbance of the blank (0 ng/mL standard)

from the mean absorbance of all other standards and samples. Plot the mean corrected

absorbance (Y-axis) against the corresponding SBP1 concentration (X-axis) for the

standards. A four-parameter logistic (4-PL) curve fit is recommended.

SBP1 Quantification: Use the generated standard curve to determine the concentration of

SBP1 in your samples. Multiply the calculated concentration by the dilution factor to obtain

the final SBP1 concentration in the original sample.
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Table 1: Example SBP1 Standard Curve Data

SBP1 Conc. (ng/mL)
Absorbance at 450 nm
(Mean)

Corrected Absorbance

10 2.150 2.050

5 1.625 1.525

2.5 1.050 0.950

1.25 0.600 0.500

0.625 0.350 0.250

0.313 0.225 0.125

0.156 0.160 0.060

0 (Blank) 0.100 0.000

Table 2: Example SBP1 Quantification in Samples

Sample ID Dilution Factor
Corrected
Absorbance

Calculated
Conc. (ng/mL)

Final Conc.
(ng/mL)

Cell Lysate 1 10 0.850 2.2 22

Cell Lysate 2 10 0.450 0.9 9

Serum 1 2 1.200 3.0 6

Serum 2 2 0.750 1.8 3.6
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Caption: Workflow of the SBP1 Sandwich ELISA.
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Caption: Simplified diagram of SBP1's tumor suppressor role.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b12411498?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6274749/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806143/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3806143/
https://pubmed.ncbi.nlm.nih.gov/25993660/
https://pubmed.ncbi.nlm.nih.gov/25993660/
https://www.mdpi.com/1422-0067/25/17/9372
https://aacrjournals.org/cancerres/article/75/15_Supplement/1197/600091/Abstract-1197-Selenium-binding-protein-1-mediated
https://www.ptglab.com/products/matched-antibody-pairs/
https://www.creative-diagnostics.com/elisa-matched-antibody-pair.htm
https://www.antbioinc.com/blogs/technical-articles/how-to-successfully-prepare-and-screen-paired-antibodies-for-sandwich-elisa
https://www.jacksonimmuno.com/secondary-antibody-resource/immuno-techniques/sandwich-elisa/
https://www.raybiotech.com/preparing-cell-or-tissue-lysates-for-elisa-kits
https://www.bosterbio.com/blog/post/cell-lysis-the-first-and-crucial-step-in-molecular-biology
https://www.rndsystems.com/resources/protocols/elisa-sample-preparation-collection-guide
https://www.fn-test.com/knowledge-share/preparation-of-serum-and-plasma-from-blood/
https://www.raybiotech.com/elisa-kits-preparing-plasma-and-serum-samples
https://www.benchchem.com/product/b12411498#developing-an-elisa-for-sbp1-quantification
https://www.benchchem.com/product/b12411498#developing-an-elisa-for-sbp1-quantification
https://www.benchchem.com/product/b12411498#developing-an-elisa-for-sbp1-quantification
https://www.benchchem.com/product/b12411498#developing-an-elisa-for-sbp1-quantification
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411498?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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